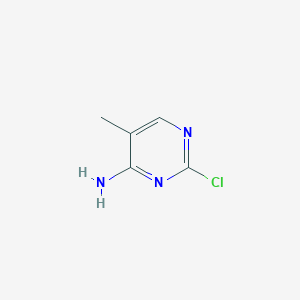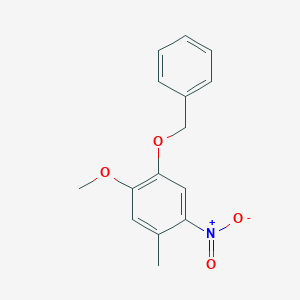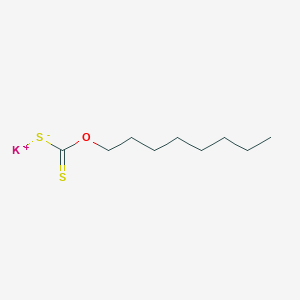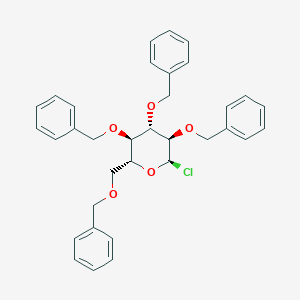![molecular formula C12H19N3O5 B014590 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 4711-00-6](/img/structure/B14590.png)
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML064 is a compound used in molecular biology applications. It is known for its high purity and suitability for experiments requiring water free from DNase, RNase, and protease contamination . This makes it ideal for preparing reagents and solutions in molecular biology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ML064 involves rigorous purification processes to ensure the absence of DNase, RNase, and protease contaminants. The water is typically subjected to multiple filtration steps, including 0.1-μm membrane filtration, to achieve the desired purity .
Industrial Production Methods: In industrial settings, the production of ML064 involves large-scale filtration and purification systems. The water is deionized and filtered through high-efficiency membranes to remove any potential contaminants. The final product is tested for the absence of DNase, RNase, and protease activity to ensure its suitability for molecular biology applications .
Análisis De Reacciones Químicas
Types of Reactions: ML064 itself does not undergo chemical reactions as it is essentially purified water. it is used as a solvent or medium in various chemical reactions in molecular biology.
Common Reagents and Conditions: In molecular biology, ML064 is used to prepare solutions and reagents that require a high degree of purity. It is often used in conjunction with other reagents such as buffers, enzymes, and nucleotides.
Major Products Formed: Since ML064 is used as a solvent, it does not form products on its own. Instead, it facilitates the reactions of other compounds by providing a contaminant-free environment.
Aplicaciones Científicas De Investigación
ML064 is widely used in various scientific research applications, including:
Chemistry: It is used to prepare solutions and reagents that require high purity water.
Biology: ML064 is essential for experiments involving DNA, RNA, and protein analysis, where contamination from nucleases and proteases must be avoided.
Medicine: It is used in the preparation of reagents for diagnostic tests and other medical research applications.
Industry: ML064 is used in the production of pharmaceuticals and other products that require high purity water.
Mecanismo De Acción
As ML064 is purified water, it does not have a specific mechanism of action. Its primary function is to provide a contaminant-free environment for various molecular biology applications. By ensuring the absence of DNase, RNase, and protease activity, ML064 helps maintain the integrity of biological samples and reagents.
Similar Compounds:
UltraPure™ DNase/RNase-Free Distilled Water: Similar to ML064, this product is designed for use in molecular biology applications and is tested for the absence of DNase, RNase, and protease activity.
DEPC-Treated Water: This water is treated with diethylpyrocarbonate to inactivate RNases and is used in RNA-related experiments.
Uniqueness: ML064 is unique in its rigorous purification process and testing to ensure the absence of DNase, RNase, and protease contaminants. This makes it highly reliable for sensitive molecular biology applications where even trace amounts of contaminants can affect experimental outcomes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can be achieved through a multi-step reaction pathway involving the use of various starting materials and reagents.", "Starting Materials": [ "4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-ol", "sodium azide", "thionyl chloride", "dimethylformamide", "triethylamine", "tetrahydrofuran", "sodium hydride", "methyl iodide" ], "Reaction": [ "The synthesis begins by converting 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-ol to its corresponding tosylate derivative using thionyl chloride and triethylamine in dimethylformamide.", "The tosylate derivative is then treated with sodium azide in tetrahydrofuran to yield the azide intermediate.", "The azide intermediate is then reduced using sodium hydride in dimethylformamide to generate the corresponding amine intermediate.", "Finally, the amine intermediate is reacted with methyl iodide in tetrahydrofuran to produce the desired compound, 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane." ] } | |
Número CAS |
4711-00-6 |
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Clave InChI |
KIBLVBPHQCVUFG-SOYHJAILSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
SMILES canónico |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
6-Azido-6-deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-D-galactopyranose; 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose; NSC 125620; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



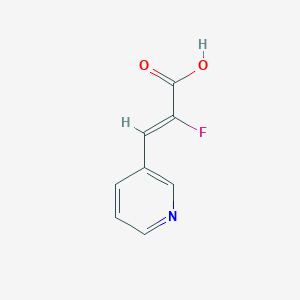

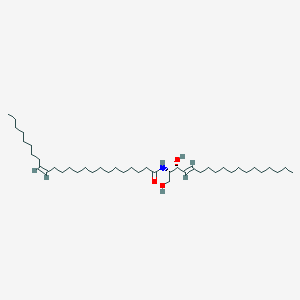





![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
